Methyl 2-(2-amino-4-bromophenyl)acetate
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Overview
Description
Methyl 2-(2-amino-4-bromophenyl)acetate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-amino-4-bromophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl phenylacetate followed by amination. The process typically includes:
Bromination: Methyl phenylacetate is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then treated with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino-4-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(2-amino-4-bromophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-amino-4-bromophenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride: Similar in structure but with a hydrochloride salt form.
Methyl 2-(4-bromophenyl)acetate: Lacks the amino group, making it less reactive in certain biological contexts.
Methyl 2-(2-bromophenyl)acetate: Similar but without the amino group, affecting its chemical properties and applications.
Uniqueness
Methyl 2-(2-amino-4-bromophenyl)acetate is unique due to the presence of both an amino group and a bromine atom on the phenyl ring
Properties
IUPAC Name |
methyl 2-(2-amino-4-bromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVOIUVJOQLAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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